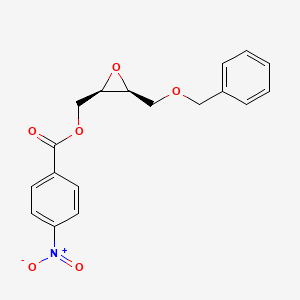
Sodium pyruvate-2,3-13C2
Overview
Description
Sodium pyruvate-2,3-13C2 is a labeled compound where the carbon atoms at positions 2 and 3 are replaced with the carbon-13 isotope. It is primarily used in research to study metabolic pathways, particularly glycolysis and the tricarboxylic acid cycle .
Mechanism of Action
Target of Action
The primary target of Sodium Pyruvate-2,3-13C2 is the metabolic pathway of cells . It plays a crucial role in the metabolism of carbohydrates, proteins, and fats .
Mode of Action
This compound interacts with its targets by being converted to acetyl coenzyme A . This conversion leads to the production of ATP aerobically . Energy can also be obtained anaerobically from this compound via its conversion to lactate .
Pharmacokinetics
It is known that this compound can be administered orally and intranasally , suggesting that it can be absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the production of ATP and the reduction of oxygen radicals and inflammatory cytokines . It has been suggested that this compound in high concentrations may have a role in cardiovascular therapy, as an inotropic agent .
Action Environment
Environmental factors such as the presence of oxygen can influence the action, efficacy, and stability of this compound. For instance, in the presence of oxygen, this compound can be further oxidized to extract more free energy . In contrast, in the absence of oxygen, energy can be obtained anaerobically from this compound via its conversion to lactate .
Biochemical Analysis
Biochemical Properties
Sodium pyruvate-2,3-13C2 plays a crucial role in several biochemical reactions, particularly in glycolysis and the tricarboxylic acid (TCA) cycle. In glycolysis, this compound is produced from glucose through a series of enzymatic reactions. It then enters the mitochondria, where it is converted into acetyl-CoA by the enzyme pyruvate dehydrogenase complex. This acetyl-CoA enters the TCA cycle, where it undergoes further enzymatic reactions to produce energy in the form of ATP. This compound interacts with various enzymes, including pyruvate dehydrogenase, citrate synthase, and isocitrate dehydrogenase, facilitating the conversion of pyruvate into energy .
Cellular Effects
This compound has significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It serves as a key substrate for energy production, influencing cellular respiration and ATP synthesis. This compound also affects cell signaling pathways by modulating the activity of enzymes involved in glycolysis and the TCA cycle. Additionally, it can impact gene expression by altering the levels of metabolites that serve as signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes such as pyruvate dehydrogenase and citrate synthase, facilitating the conversion of pyruvate into acetyl-CoA and subsequent entry into the TCA cycle. This compound can also act as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage. Furthermore, it influences gene expression by modulating the levels of key metabolites involved in cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including maintaining energy production and reducing oxidative stress. Its stability and efficacy may decrease over time, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular respiration and energy production without causing adverse effects. At high doses, this compound may lead to toxic effects, such as increased production of reactive oxygen species and oxidative stress. Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis, the TCA cycle, and gluconeogenesis. In glycolysis, it is produced from glucose and then converted into acetyl-CoA, which enters the TCA cycle. This compound can also be converted into other metabolites, such as lactate and alanine, through various enzymatic reactions. These metabolic pathways are essential for energy production and the synthesis of biomolecules .
Transport and Distribution
Within cells, this compound is transported and distributed through active transport mechanisms. It is taken up by cells via monocarboxylate transporters (MCTs) and then metabolized to produce energy. This compound can also be transported to different tissues and organs, where it participates in various metabolic processes. Its distribution within the body is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria, where it participates in glycolysis and the TCA cycle. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and peroxisomes, where it may play a role in additional metabolic processes. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sodium pyruvate-2,3-13C2 typically involves chemical synthesis. One common method is the isotopic labeling of pyruvic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the labeled compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using isotopically labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium pyruvate-2,3-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form lactic acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium pyruvate-2,3-13C2 is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating cellular respiration and energy metabolism.
Medicine: Researching metabolic disorders and developing diagnostic tools.
Industry: Used in the production of labeled compounds for research and development.
Comparison with Similar Compounds
Similar Compounds
Sodium pyruvate-1,2-13C2: Labeled at positions 1 and 2 with carbon-13.
Sodium pyruvate-2-13C: Labeled at position 2 with carbon-13.
Sodium pyruvate-3-13C: Labeled at position 3 with carbon-13.
Uniqueness
Sodium pyruvate-2,3-13C2 is unique due to its dual labeling at positions 2 and 3, making it particularly useful for studying specific metabolic pathways and reactions. This dual labeling provides more detailed information about the fate of pyruvate in biological systems compared to single-labeled compounds .
Properties
IUPAC Name |
sodium;2-oxo(2,3-13C2)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583831 | |
| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89196-78-1 | |
| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



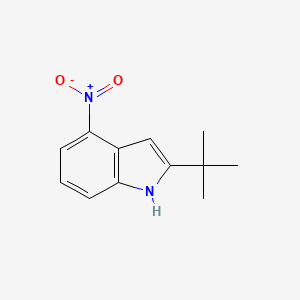
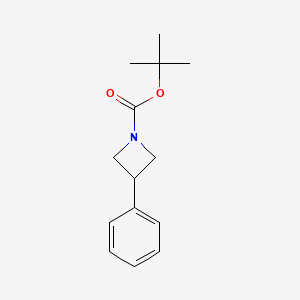
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)
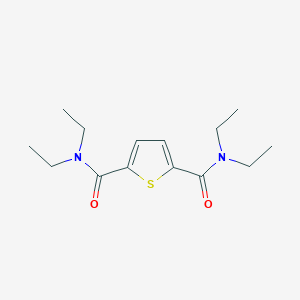
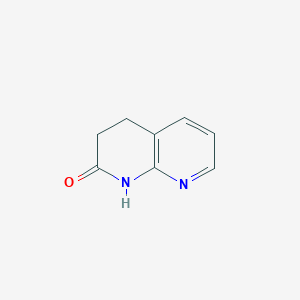
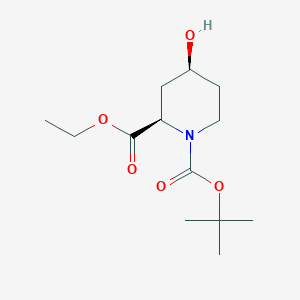
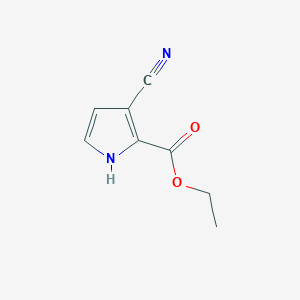
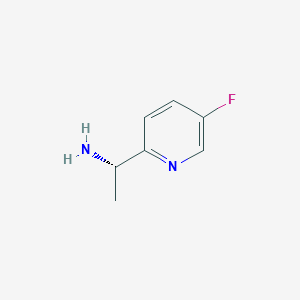
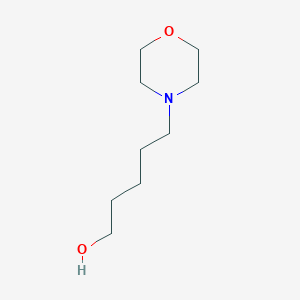
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
